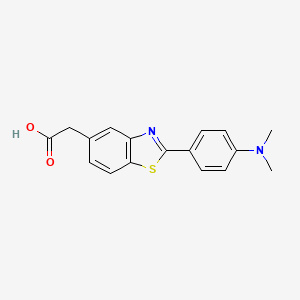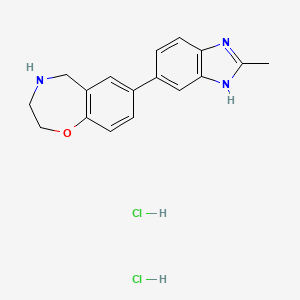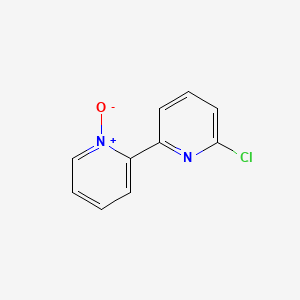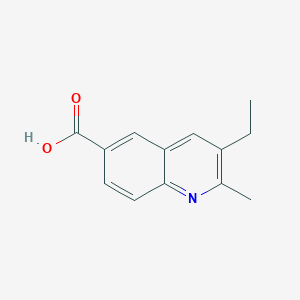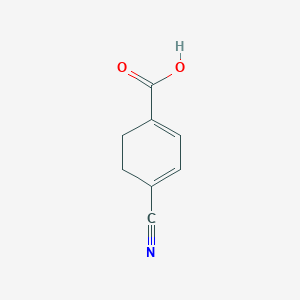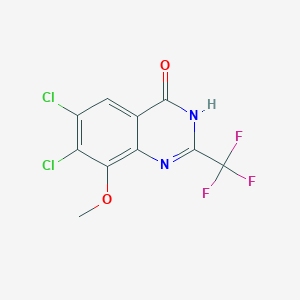
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclopentane ring, which is further bonded to a carbonyl chloride group. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of 3-bromothiophene and cyclopentanone in the presence of a base to form the intermediate, which is then treated with thionyl chloride to introduce the carbonyl chloride group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride has diverse applications in scientific research:
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride largely depends on its chemical structure. The thiophene ring can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding. The carbonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
1-(Thiophen-3-yl)cyclopentane-1-carbonyl chloride can be compared with other thiophene derivatives, such as:
1-(Thiophen-2-yl)cyclopentane-1-carbonyl chloride: Similar in structure but with the thiophene ring attached at a different position, which can lead to variations in reactivity and biological activity.
Thiophene-3-carboxylic acid: Lacks the cyclopentane ring and carbonyl chloride group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the thiophene ring with a cyclopentane ring and a reactive carbonyl chloride group, providing a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
73812-19-8 |
|---|---|
Molecular Formula |
C10H11ClOS |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-thiophen-3-ylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c11-9(12)10(4-1-2-5-10)8-3-6-13-7-8/h3,6-7H,1-2,4-5H2 |
InChI Key |
BYXSAYGWFPIJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CSC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


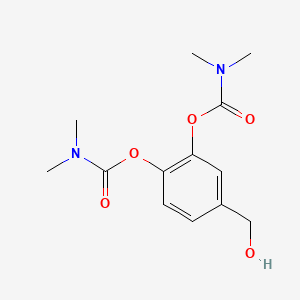
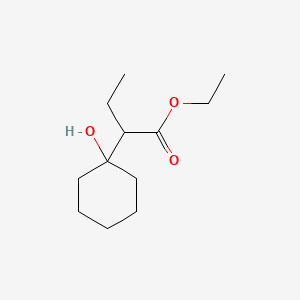
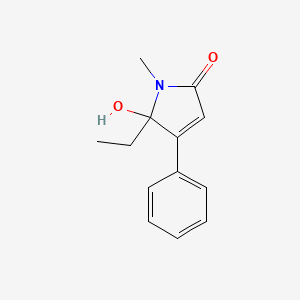
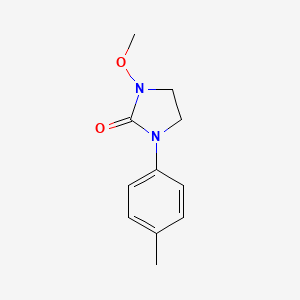
![5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine](/img/structure/B13956229.png)
